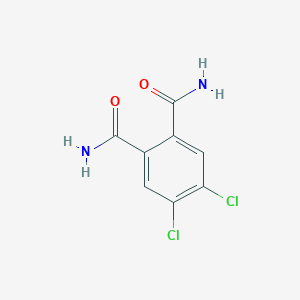
2-Bromo-4-metilpiridina
Descripción general
Descripción
2-Bromo-4-methylpyridine, also known as 2-bromo-N-methylpyridinium, is a heterocyclic organic compound with the chemical formula C6H6BrN. It is a colorless liquid with a pungent odor and has been used in a variety of applications, including as an intermediate in organic synthesis, as a reagent in the synthesis of pharmaceuticals, and as a building block for organic materials. 2-Bromo-4-methylpyridine is a versatile, low-cost, and easily available chemical that can be used in a wide range of laboratory experiments.
Aplicaciones Científicas De Investigación
Síntesis del Pigmento de Edad Ocular A2-E
2-Bromo-4-metilpiridina se puede utilizar en la síntesis total del pigmento de edad ocular A2-E . Esto implica el uso de 2 equivalentes de retinal (vitamina A) y 1 equivalente de etanolamina .
Preparación de Metoxi-2-(2-piridil)indoles
Este compuesto también se puede utilizar en la preparación de metoxi-2-(2-piridil)indoles . Los indoles son importantes en el descubrimiento de fármacos y están presentes en muchos productos naturales.
Reacción de Acoplamiento de Suzuki
This compound se puede utilizar en la preparación de 2-(2′,4′-difluorofenil)-4-metilpiridina, a través de una reacción de acoplamiento de Suzuki con ácido 2,4-difluorofenilborónico . El acoplamiento de Suzuki es una herramienta poderosa en la síntesis orgánica para crear enlaces carbono-carbono.
Síntesis de Complejos Cu (II)
This compound se puede utilizar en la síntesis de dos complejos Cu (II) de 2-bromometilpiridina isoméricos . Estos complejos tienen diferentes motivos de unión y muestran diferencias notables en sus espectros de absorción UV-Vis en solución .
Preparación de Corona-Éter-Bipiridinas y Viologenos
4-Bromo-2-metilpiridina, un isómero de this compound, se utiliza como material de partida en la preparación de corona-éter-bipiridinas y viologenos<a aria-label="4: "
Mecanismo De Acción
Target of Action
2-Bromo-4-methylpyridine is primarily used in the synthesis of p38α mitogen-activated protein kinase inhibitors . The p38α mitogen-activated protein (MAP) kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It is used in the total synthesis of ocular age pigment A2-E, in the preparation of methoxy-2-(2-pyridyl)indoles, and in the preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine, via a Suzuki coupling reaction with 2,4-difluorophenylboronic acid .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors are involved in a variety of cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
Pharmacokinetics
It is known that the compound is used as an intermediate in organic synthesis and medicinal chemistry, mostly in the structural modification and synthesis of drug molecules .
Result of Action
The molecular and cellular effects of 2-Bromo-4-methylpyridine’s action are largely dependent on the specific biochemical pathways it affects. For instance, in the context of p38α MAP kinase inhibition, the compound could potentially modulate the release of pro-inflammatory cytokines, thereby influencing inflammatory responses .
Safety and Hazards
2-Bromo-4-methylpyridine is classified as an irritant. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
2-Bromo-4-methylpyridine is an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes . It has been used in the total synthesis of ocular age pigment A2-E and in the preparation of methoxy-2-(2-pyridyl)indoles . Its future directions are likely to continue in these areas, with potential developments in the synthesis of new compounds and applications in life science-related research .
Análisis Bioquímico
Biochemical Properties
2-Bromo-4-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecules. For instance, 2-Bromo-4-methylpyridine is involved in the synthesis of p38α mitogen-activated protein kinase inhibitors, which are crucial in modulating cellular processes such as the release of pro-inflammatory cytokines . The interaction between 2-Bromo-4-methylpyridine and these enzymes is essential for the development of therapeutic agents targeting diseases like rheumatoid arthritis and neurodegenerative disorders .
Cellular Effects
2-Bromo-4-methylpyridine influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromo-4-methylpyridine can modulate the activity of p38α mitogen-activated protein kinase, leading to changes in the expression of genes involved in inflammation and stress responses . Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of 2-Bromo-4-methylpyridine involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. 2-Bromo-4-methylpyridine binds to the active site of p38α mitogen-activated protein kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition results in the suppression of pro-inflammatory cytokine production and modulation of cellular stress responses . The binding interactions of 2-Bromo-4-methylpyridine with other biomolecules also contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-methylpyridine can change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Bromo-4-methylpyridine remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to 2-Bromo-4-methylpyridine in in vitro or in vivo studies has demonstrated sustained effects on cellular signaling pathways and gene expression, highlighting the importance of monitoring its stability and degradation over time .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-methylpyridine vary with different dosages in animal models. At lower doses, 2-Bromo-4-methylpyridine has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity . These findings underscore the importance of dosage optimization in preclinical studies involving 2-Bromo-4-methylpyridine.
Metabolic Pathways
2-Bromo-4-methylpyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biochemical properties . The involvement of 2-Bromo-4-methylpyridine in these metabolic pathways can influence metabolic flux and alter the levels of specific metabolites within cells . Understanding the metabolic fate of 2-Bromo-4-methylpyridine is crucial for elucidating its overall biochemical effects.
Transport and Distribution
The transport and distribution of 2-Bromo-4-methylpyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to reach its target sites within cells . Additionally, 2-Bromo-4-methylpyridine can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of 2-Bromo-4-methylpyridine in biochemical reactions.
Subcellular Localization
The subcellular localization of 2-Bromo-4-methylpyridine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on its biochemical properties and interactions with cellular machinery . The subcellular localization of 2-Bromo-4-methylpyridine can impact its activity and function, as it may interact with different biomolecules in distinct cellular compartments . Understanding the subcellular distribution of 2-Bromo-4-methylpyridine is essential for elucidating its overall biochemical effects.
Propiedades
IUPAC Name |
2-bromo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZMVESSGLHDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370114 | |
| Record name | 2-Bromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4926-28-7 | |
| Record name | 2-Bromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

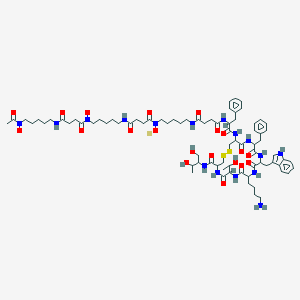
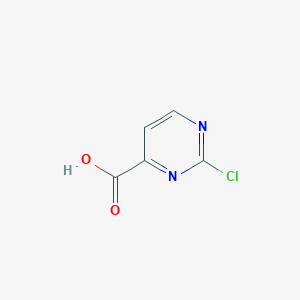
![3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B133437.png)


![4-Methyl-1-acetoxycalix[6]arene](/img/structure/B133443.png)
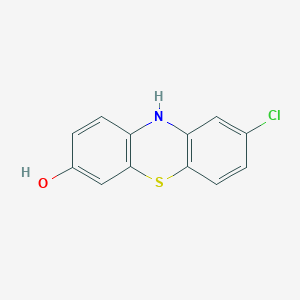
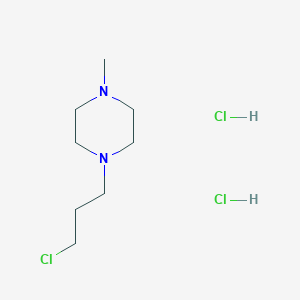
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)

